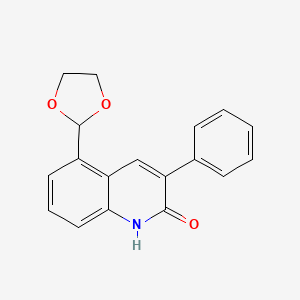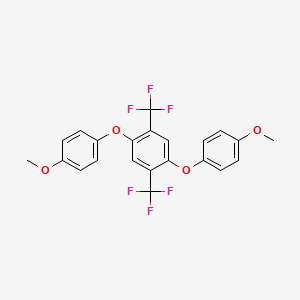
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one, 85%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one, 85% (hereafter referred to as 5-DQ85) is a novel organic compound with potential applications in scientific research. It is a derivative of quinolin-2-one, which is a heterocyclic compound containing a quinoline ring and an oxygen atom. 5-DQ85 has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
5-DQ85 has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of various organic compounds, such as pyrimidine derivatives, quinoline derivatives, and triazolo-benzimidazole derivatives. It has also been used in the synthesis of various pharmaceuticals, such as antimalarial drugs and anti-tuberculosis agents.
Mécanisme D'action
The mechanism of action of 5-DQ85 is not yet fully understood. However, it is believed to act as a pro-drug, meaning that it is converted to an active form by an enzyme in the body. This active form then binds to specific receptors in the body, triggering a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
5-DQ85 has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory molecules. In addition, it has been found to exhibit anti-inflammatory and anti-allergic properties, as well as antifungal and anti-bacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
5-DQ85 has several advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is stable in a wide range of conditions. It is also relatively non-toxic and has low bioaccumulation potential. However, it is not water soluble and can be difficult to work with in aqueous solutions.
Orientations Futures
5-DQ85 has potential for further research in several areas. It could be studied for its potential as an anti-cancer agent, as well as its ability to modulate the immune system. It could also be studied for its potential applications in drug delivery systems, as well as its ability to interact with other drugs and biological molecules. Additionally, it could be studied for its potential applications in the design of novel materials, such as polymers and nanomaterials. Finally, it could be studied for its potential applications in the production of biofuels and other green energy sources.
Méthodes De Synthèse
5-DQ85 can be synthesized using a two-step process. The first step involves the conversion of 1-chloro-3-phenyl-5-methoxy-2-quinolinecarboxylic acid to 5-chloro-3-phenyl-1(H)-quinolin-2-one with the use of a base. In the second step, the 5-chloro-3-phenyl-1(H)-quinolin-2-one is then reacted with 1,3-dioxole to give 5-(1,3-dioxolyl)-3-phenyl-1(H)-quinolin-2-one.
Propriétés
IUPAC Name |
5-(1,3-dioxolan-2-yl)-3-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-14(12-5-2-1-3-6-12)11-15-13(18-21-9-10-22-18)7-4-8-16(15)19-17/h1-8,11,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPJDOEEQTBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C3C=C(C(=O)NC3=CC=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)





![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)


![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)